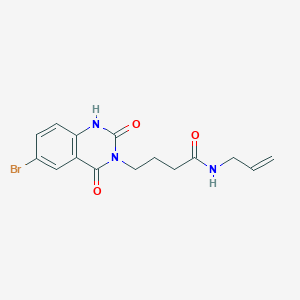

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in 1993 by scientists at Parke-Davis Pharmaceutical Research, who were looking for a drug that could block the activity of EGFR, which is often overexpressed in cancer cells. Since then, PD153035 has been extensively studied for its potential use in cancer treatment and other scientific research applications.

Scientific Research Applications

Implication in Medicinal Chemistry

Quinazoline derivatives, such as 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide, are recognized for their biological activities in medicinal chemistry. Quinazoline and its derivatives, including the specific structure , have been explored for various medicinal applications. A compound related to this structure demonstrated antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Researchers continue to synthesize novel quinazolinone structures to create potential medicinal agents due to the nucleus's stability and bioactivity (Tiwary et al., 2016).

Role in Optoelectronic Materials

The synthesis and application of quinazoline derivatives have recently expanded into the field of optoelectronic materials. These derivatives are incorporated into luminescent small molecules and chelate compounds, finding applications in photo- and electroluminescence. The integration of quinazoline into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials, including organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Applications

Quinazoline derivatives have a significant presence in cancer treatment due to their ability to inhibit various biological targets. These derivatives are known to inhibit EGFR and a wide range of other therapeutic protein targets. The structural diversity of patented quinazoline compounds highlights their vast applications in developing novel anticancer drugs. The ongoing development of quinazoline compounds as anticancer agents remains a promising and actively pursued field (Ravez et al., 2015).

Synthetic Chemistry Advancements

The synthesis of quinazolines has been a focal point in medicinal chemistry due to its broad range of biological properties, including anticancer, antibacterial, and anti-inflammatory effects. Recent advances have focused on eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These methodologies aim to provide a comprehensive understanding of quinazoline synthesis and pave the way for developing more promising synthetic approaches and applications (Faisal & Saeed, 2021).

properties

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3/c1-2-7-17-13(20)4-3-8-19-14(21)11-9-10(16)5-6-12(11)18-15(19)22/h2,5-6,9H,1,3-4,7-8H2,(H,17,20)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXNLZZFLVELJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2402595.png)

![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)

![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B2402602.png)

![6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2402605.png)

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2402609.png)

![2-[(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2402611.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2402613.png)

![3-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2402615.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)

![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)

![4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol](/img/structure/B2402618.png)